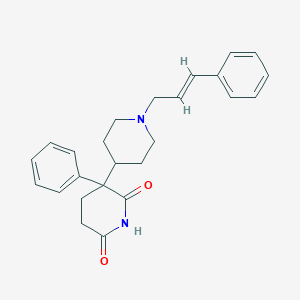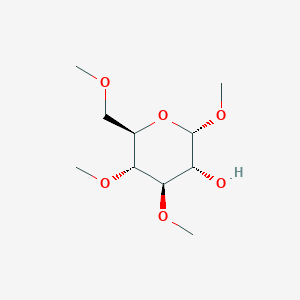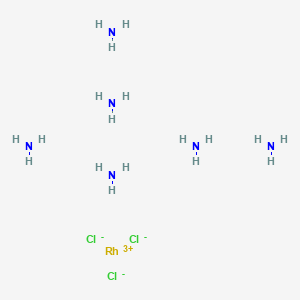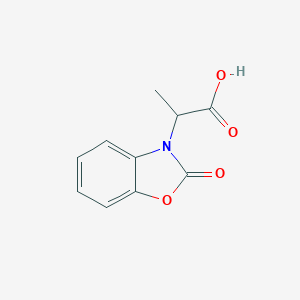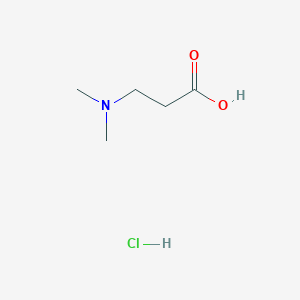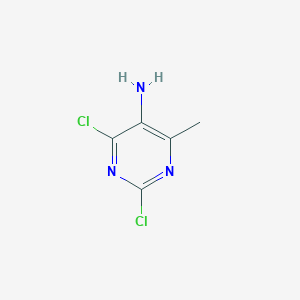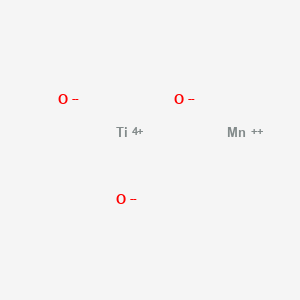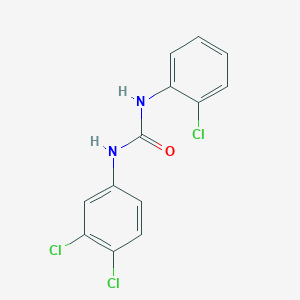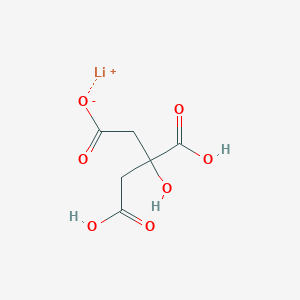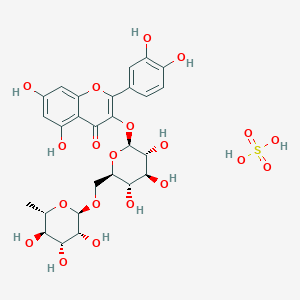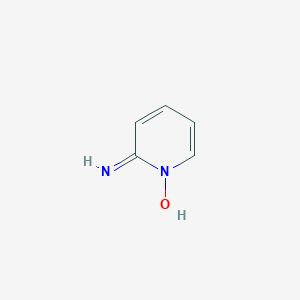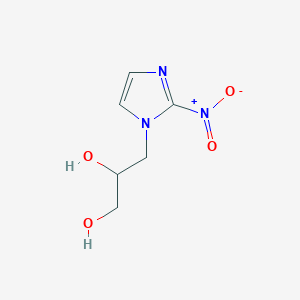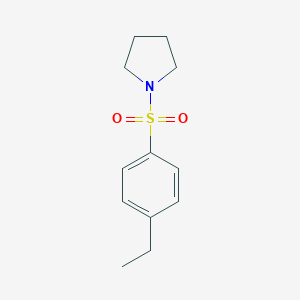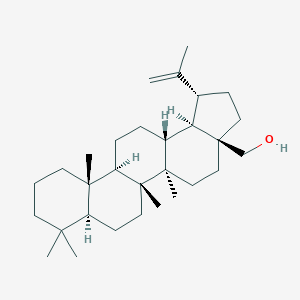
Lup-20(29)-en-28-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lup-20(29)-en-28-ol is a natural product that belongs to the lupane triterpenoids family. It is widely found in many plants, including Euphorbia kansui, Euphorbia pekinensis, and Euphorbia lathyris. Lup-20(29)-en-28-ol has been extensively studied for its biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of Lup-20(29)-en-28-ol is not fully understood. However, it has been suggested that Lup-20(29)-en-28-ol exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Lup-20(29)-en-28-ol has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, Lup-20(29)-en-28-ol has been found to activate the immune system by enhancing the activity of T cells and natural killer cells.
Biochemische Und Physiologische Effekte
Lup-20(29)-en-28-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of inflammatory enzymes, including COX-2 and iNOS. Lup-20(29)-en-28-ol has also been shown to reduce the production of inflammatory cytokines, including TNF-α and IL-6. Additionally, Lup-20(29)-en-28-ol has been found to enhance the activity of immune cells, including T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Lup-20(29)-en-28-ol in lab experiments is that it is a natural product, which makes it more biologically relevant than synthetic compounds. Additionally, Lup-20(29)-en-28-ol has been extensively studied, which means that there is a large body of literature available on its biological activities. However, one limitation of using Lup-20(29)-en-28-ol in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on Lup-20(29)-en-28-ol. One area of research is to further elucidate its mechanism of action, particularly with regard to its antitumor effects. Another area of research is to explore its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is potential for Lup-20(29)-en-28-ol to be used in combination with other drugs to enhance their efficacy.
Synthesemethoden
Lup-20(29)-en-28-ol can be synthesized from the triterpenoid betulinic acid, which is found in many plants, including birch bark. The synthesis method involves the oxidation of betulinic acid using Jones reagent, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Lup-20(29)-en-28-ol has been extensively studied for its biological activities. It has been found to have antitumor effects against a variety of cancer cell lines, including breast, lung, and colon cancer. Lup-20(29)-en-28-ol has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activity of inflammatory enzymes. Additionally, Lup-20(29)-en-28-ol has been found to have immunomodulatory effects by enhancing the activity of immune cells, including T cells and natural killer cells.
Eigenschaften
CAS-Nummer |
13952-76-6 |
|---|---|
Produktname |
Lup-20(29)-en-28-ol |
Molekularformel |
C30H50O |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
[(1R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methanol |
InChI |
InChI=1S/C30H50O/c1-20(2)21-11-16-30(19-31)18-17-28(6)22(25(21)30)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h21-25,31H,1,8-19H2,2-7H3/t21-,22+,23-,24+,25+,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
NVGWEOCSOMJZPE-DRUCTHHFSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



